molecular formula C12H16F2N4O B2901825 (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411336-89-3

(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2901825
CAS RN: 2411336-89-3
M. Wt: 270.284
InChI Key: CHIQEILWXFWFMU-ONEGZZNKSA-N
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Description

(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide selectively inhibits the activity of mutated EGFR, which is commonly found in NSCLC. Specifically, it irreversibly binds to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to apoptosis and cell death in EGFR-mutant cancer cells.
Biochemical and Physiological Effects
(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide has been shown to effectively inhibit the growth of EGFR-mutant NSCLC cells both in vitro and in vivo. In addition, it has minimal activity against wild-type EGFR, which reduces the risk of toxicity to normal cells. (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide has also been shown to penetrate the blood-brain barrier, which is important for the treatment of NSCLC brain metastases.

Advantages and Limitations for Lab Experiments

One advantage of (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide is its high potency against EGFR T790M-positive NSCLC, which makes it a promising candidate for the treatment of this subtype of cancer. However, one limitation is that it may not be effective against other types of cancer or EGFR mutations. Additionally, (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide has a short half-life, which may require frequent dosing in clinical settings.

Future Directions

For (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide include exploring its potential in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy, to improve treatment outcomes. Additionally, further research is needed to identify biomarkers that can predict response to (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide and to develop strategies to overcome resistance to the drug. Finally, the development of more potent and selective EGFR TKIs may lead to improved outcomes for patients with NSCLC.

Synthesis Methods

The synthesis of (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide involves the reaction of 4-(dimethylamino)but-2-enoic acid with 4-(difluoromethyl)pyrimidine-2-amine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate compound, (E)-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide. This intermediate is then purified and crystallized to obtain the final product, (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide.

Scientific Research Applications

(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide has been extensively researched for its potential to treat NSCLC, particularly in patients with EGFR T790M mutations. In preclinical studies, (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide has demonstrated potent activity against EGFR T790M-positive NSCLC cell lines and xenograft models. Clinical trials have also shown promising results, with (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide demonstrating high response rates and prolonged progression-free survival in patients with EGFR T790M-positive NSCLC.

properties

IUPAC Name

(E)-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N4O/c1-18(2)7-3-4-11(19)16-8-10-15-6-5-9(17-10)12(13)14/h3-6,12H,7-8H2,1-2H3,(H,16,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIQEILWXFWFMU-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=NC=CC(=N1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=NC=CC(=N1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide

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